molecular formula C6H5N3O B13937839 Pyrazolo[1,5-a]pyrazin-3-ol

Pyrazolo[1,5-a]pyrazin-3-ol

Cat. No.: B13937839
M. Wt: 135.12 g/mol
InChI Key: NWUINLJMEURXBC-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrazin-3-ol is a heterocyclic compound that features a fused ring system composed of pyrazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrazin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives, followed by N-propargylation and subsequent cyclization with amine derivatives using cesium carbonate in methanol . This method yields various substituted this compound derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing greener solvents to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrazin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the pyrazole and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, pyrazolo[1,5-a]pyrazin-3-ol is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound derivatives have shown potential as enzyme inhibitors and receptor modulators. These compounds are being investigated for their ability to interact with various biological targets, making them valuable tools in drug discovery and development.

Medicine

Medicinal chemistry applications of this compound include its use as a scaffold for designing new therapeutic agents. The compound’s ability to modulate biological pathways makes it a promising candidate for the development of drugs targeting diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound is explored for its potential use in materials science. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrazin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, this compound can act as an agonist or antagonist, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyrazine ring.

    Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex fused ring system with additional nitrogen atoms.

Uniqueness

Pyrazolo[1,5-a]pyrazin-3-ol is unique due to its specific ring fusion and the presence of both pyrazole and pyrazine rings. This structural arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new compounds with diverse biological and chemical activities.

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

pyrazolo[1,5-a]pyrazin-3-ol

InChI

InChI=1S/C6H5N3O/c10-6-4-8-9-2-1-7-3-5(6)9/h1-4,10H

InChI Key

NWUINLJMEURXBC-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)O)C=N1

Origin of Product

United States

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